molecular formula C8H7NO2S B581793 4-Methoxybenzo[d]oxazole-2(3H)-thione CAS No. 1246471-39-5

4-Methoxybenzo[d]oxazole-2(3H)-thione

Cat. No.: B581793
CAS No.: 1246471-39-5
M. Wt: 181.209
InChI Key: KNQYHNDFKVAMEI-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a methoxy group at the 4-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzo[d]oxazole-2(3H)-thione typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring with a thione group at the 2-position. The methoxy group can be introduced via methylation of the corresponding hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The thione group can be reduced to a thiol group under mild reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

4-Methoxybenzo[d]oxazole-2(3H)-thione has shown promise in the development of therapeutic agents. Its derivatives have been investigated for their anticancer properties and as potential inhibitors of various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, N-Mannich bases synthesized from this compound exhibited significant cytotoxic effects against several cancer cell lines, including HepG2 (liver), SGC-7901 (gastric), and MCF-7 (breast) cells. These compounds demonstrated a potency that was 2.5 to 27 times greater than that of 5-fluorouracil, a standard chemotherapeutic agent .

Compound Cell Line IC50 (µM) Comparison
N-Mannich Base IHepG20.85-FU: 2.0
N-Mannich Base IISGC-79010.95-FU: 3.0
N-Mannich Base IIIMCF-71.05-FU: 3.5

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable in the synthesis of complex molecules.

Synthesis of Heterocycles

The compound has been utilized in the synthesis of novel heterocycles through reactions with alkynylamino derivatives, leading to the formation of pyrimido-benzoxazoles . Such transformations are facilitated by noble metal cations, which catalyze rearrangements that yield high-yield products.

Materials Science

Beyond medicinal applications, this compound is also explored in materials science for its potential use in developing functional materials.

Nematicidal Properties

Research indicates that derivatives of this compound exhibit nematicidal activity, suggesting their application in agricultural settings as pest control agents . The process involves synthesizing these derivatives through specific chemical reactions that enhance their efficacy against nematodes.

Case Study 1: Anticancer Screening

A comprehensive study evaluated the anticancer activity of various derivatives of this compound against a panel of tumor cell lines. The results demonstrated a clear structure-activity relationship (SAR), where specific substitutions on the benzoxazole core significantly influenced biological activity.

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing novel benzoxazole derivatives and characterizing their properties using techniques such as NMR and mass spectrometry. The findings revealed insights into how structural modifications can enhance desired properties, paving the way for further development in pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[d]oxazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thione group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

4-Methoxybenzo[d]oxazole-2(3H)-thione can be compared with other benzoxazole derivatives such as:

    4-Methoxybenzo[d]oxazol-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.

    Benzo[d]oxazole-2-thiol: Lacks the methoxy group but has a similar thione functionality.

The uniqueness of this compound lies in its combination of the methoxy and thione groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

4-Methoxybenzo[d]oxazole-2(3H)-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring with a methoxy substituent and a thione functional group. Its molecular formula is C9H9NOSC_9H_9NOS, and it exhibits properties typical of thione derivatives, which often contribute to their biological activities.

1. Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies on similar benzothiophene derivatives have shown strong antibacterial and antifungal activities, suggesting that this compound may possess comparable effects .

CompoundActivity TypeReference
BenzothiopheneAntibacterial
BenzothiazoleAntifungal

2. Anticancer Properties

The anticancer potential of this compound is highlighted in various studies. For example, related compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by binding to the colchicine site on tubulin, effectively arresting the cell cycle in the G2/M phase . This mechanism suggests that this compound could similarly affect cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific cellular targets, such as enzymes involved in metabolic pathways or structural proteins like tubulin.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxidative Stress Modulation : Some studies suggest that thione derivatives can modulate oxidative stress responses, enhancing their protective effects against cellular damage .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • A study examining the synthesis of thiazole derivatives demonstrated moderate anticancer activity against various cancer cell lines, indicating potential for further exploration in drug development .
  • Another investigation into indole derivatives bearing benzothiazole moieties revealed significant antioxidant properties alongside anticancer effects, suggesting a multifaceted approach to therapeutic applications .

Properties

IUPAC Name

4-methoxy-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-10-5-3-2-4-6-7(5)9-8(12)11-6/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQYHNDFKVAMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737891
Record name 4-Methoxy-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-39-5
Record name 4-Methoxy-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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